2-(methoxymethyl)-3-phenyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine -

2-(methoxymethyl)-3-phenyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5524703
CAS Number:
Molecular Formula: C19H16N4O
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines

    Compound Description: This group encompasses a series of pyrazolo[1,5-a]pyrimidine derivatives with a 3-phenyl group and a variety of substituents at the 5- and 7-positions. These compounds were investigated for their anti-mycobacterial activity, specifically as potential inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase []. The most promising candidates within this series demonstrated potent in vitro inhibition of M.tb growth, favorable metabolic stability, and low hERG liability, highlighting their potential as anti-tuberculosis agents.

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This specific pyrazolo[1,5-a]pyrimidine derivative incorporates a trifluoromethyl group at the 7-position, along with a 2,4-dichlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position []. This compound's crystal structure was determined, revealing key structural features and planar systems within the molecule.

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: This compound represents a clinical candidate and a potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor [, ]. Developed for the treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders, TAK-915 effectively increases cyclic nucleotide signaling pathways in the brain. It has been shown to improve cognitive performance in preclinical models.

4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

    Compound Description: LDN-193189 is a potent and selective antagonist of activin receptor-like kinase 3 (ALK3), a type I receptor for bone morphogenetic proteins (BMPs) []. It effectively blocks BMP signaling, promoting liver regeneration in animal models. LDN-193189 has shown promise as a potential therapeutic agent for enhancing liver recovery after injury.

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

    Compound Description: [(11)C]Preladenant is a PET radiotracer specifically designed for imaging adenosine A2A receptors in the brain []. It exhibits suitable brain kinetics and binding properties, enabling its use in studying A2A receptor distribution and function in living subjects.

N-[3-(3-cyanopyrazolo-[1,5-a]- -pyrimidine-7-yl)phenyl]-n-ethylacetamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibits anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties []. Its pharmacological profile suggests potential therapeutic applications in treating anxiety disorders, epilepsy, and sleep disorders.

Properties

Product Name

2-(methoxymethyl)-3-phenyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

2-(methoxymethyl)-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C19H16N4O/c1-24-13-16-18(14-7-3-2-4-8-14)19-21-12-10-17(23(19)22-16)15-9-5-6-11-20-15/h2-12H,13H2,1H3

InChI Key

CLCJGLDDCKCHKA-UHFFFAOYSA-N

SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=N4

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.